molecular formula C20H24N6O B2401901 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946349-53-7

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine

Cat. No. B2401901
CAS RN: 946349-53-7
M. Wt: 364.453
InChI Key: STSJKHJJORDTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pteridines, which are important heterocyclic compounds that have been extensively studied in the field of medicinal chemistry. The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine makes it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. Its anti-cancer properties make it an attractive option for cancer research. However, the limitations of using this compound in lab experiments include the complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine. One potential direction is the further investigation of its anti-cancer properties and its potential use in the development of new cancer therapies. Another potential direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2,5-dimethylphenylamine to form an intermediate compound. This intermediate is then reacted with pteridine to yield 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine.

Scientific Research Applications

The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has made it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential use in the development of new drugs and therapies. It has been shown to have significant anti-cancer properties, and research is ongoing to determine its efficacy in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-12-5-6-13(2)16(9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSJKHJJORDTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine

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